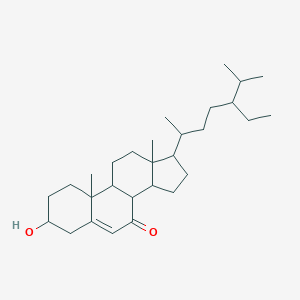

6-Hydroxystigmast-4-en-3-on

Übersicht

Beschreibung

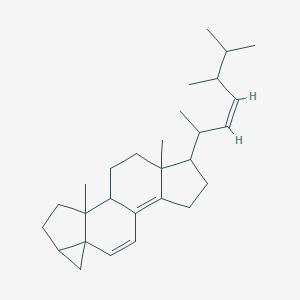

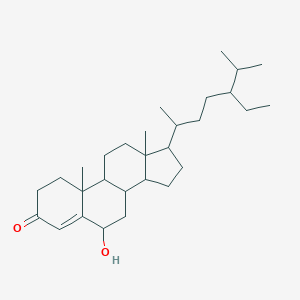

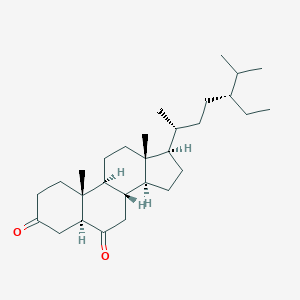

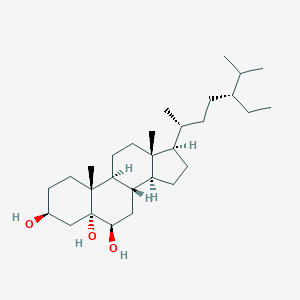

6-Hydroxystigmast-4-en-3-one is a steroid with the molecular formula C29H48O2 . It has a role as a metabolite and derives from a hydride of a stigmastane . It can be extracted from the herbs of Phaseolus vulgaris and has shown potent cytotoxicity .

Synthesis Analysis

The compound has been successfully isolated from the acetone extract of Dryobalanops oblongifolia stem bark . The structural determination of isolated compounds was carried out on the basis of data analysis of NMR and MS spectra .Molecular Structure Analysis

The molecular structure of 6-Hydroxystigmast-4-en-3-one was determined based on the data analysis of NMR and MS spectra . The compound has 9 defined stereocentres .Chemical Reactions Analysis

The compound was isolated from the acetone extract of Dryobalanops oblongifolia stem bark . It is a metabolite and derives from a hydride of a stigmastane .Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 537.4±29.0 °C at 760 mmHg, and an enthalpy of vaporization of 93.6±6.0 kJ/mol . It also has a molar refractivity of 129.3±0.4 cm3, a polar surface area of 37 Å2, and a molar volume of 421.1±5.0 cm3 .Wissenschaftliche Forschungsanwendungen

Antiplasmodiale Aktivität

6-Hydroxystigmast-4-en-3-on wurde auf seine antiplasmodiale Aktivität untersucht . Es wurde aus dem Acetonextrakt der Rindenrinde von Dryobalanops oblongifolia isoliert und gegen Plasmodium falciparum 3D7 getestet . Die IC50-Werte von this compound wurden mit 37,29 μg/mL bestimmt . Obwohl die Verbindung eine mittelmäßige antiplasmodiale Aktivität zeigte, deutet sie dennoch auf ein Potenzial für weitere Forschung in diesem Bereich hin .

Organische Synthese

6α-Hydroxystigmast-4-en-3-on hat bestimmte Anwendungen im Bereich der organischen Synthese . Es kann als Zwischenprodukt oder Ausgangsmaterial für die Synthese anderer organischer Verbindungen verwendet werden .

An

Wirkmechanismus

Target of Action

6-Hydroxystigmast-4-en-3-one is a steroid that has been found to have antiplasmodial activity . It has been tested against Plasmodium falciparum 3D7 , a strain of the parasite that causes malaria .

Mode of Action

It is known that the compound has antiplasmodial activity, suggesting that it interacts with the plasmodium falciparum 3d7 in a way that inhibits the parasite’s growth or survival .

Biochemical Pathways

It is known that the compound is a steroid and may therefore interact with steroid-related pathways

Result of Action

The result of the action of 6-Hydroxystigmast-4-en-3-one is an inhibition of the growth or survival of Plasmodium falciparum 3D7 . This suggests that the compound could potentially be used as an anti-malarial agent. The compound’s ic50 values indicate that its antiplasmodial activity is moderate .

Action Environment

The action of 6-Hydroxystigmast-4-en-3-one may be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature and light

Eigenschaften

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25,27,31H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,27?,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNCBADONFSAAW-ATPUVMSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Which plant sources are known to contain 6-hydroxystigmast-4-en-3-one?

A2: This compound has been isolated from the stem bark of Dryobalanops oblongifolia [], the stems of Piper officinarum [], and the whole plants of Munronia delavayi Franch. [] It has also been identified in the stem bark of Artocarpus anisophyllus Miq. []

Q2: What is the reported IC50 value of 6-hydroxystigmast-4-en-3-one against Plasmodium falciparum 3D7?

A3: The IC50 value of 6-hydroxystigmast-4-en-3-one against Plasmodium falciparum 3D7 is reported to be 37.29 μg/mL. []

Q3: How does the antiplasmodial activity of 6-hydroxystigmast-4-en-3-one compare to other isolated compounds from the same source?

A4: In the study on Dryobalanops oblongifolia, 6-hydroxystigmast-4-en-3-one showed lower antiplasmodial activity (IC50 = 37.29 μg/mL) compared to 3-hydroxystigmast-5-en-7-one (IC50 = 13.34 μg/mL). []

Q4: What structural features of 6-hydroxystigmast-4-en-3-one are important for its antioxidant activity?

A4: While the provided research doesn't directly investigate this, the presence of the hydroxyl group at position 6 is likely significant. This group can participate in radical scavenging mechanisms by donating a hydrogen atom. Further studies would be needed to confirm this and explore other structural features contributing to its antioxidant potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)